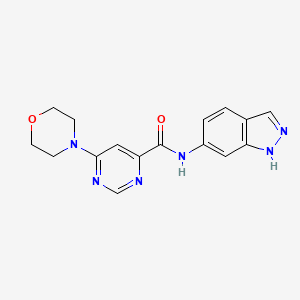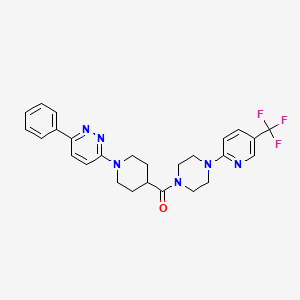
N-(1H-インダゾール-6-イル)-6-モルホリノピリミジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that features an indazole ring fused with a pyrimidine ring and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments .
科学的研究の応用
N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is particularly important in cancer biology, as tumors require a blood supply to grow and metastasize.
Pharmacokinetics
It is generally expected that the compound would have high gi absorption and could potentially be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could affect the compound’s distribution and elimination, impacting its overall bioavailability.
生化学分析
Biochemical Properties
It is known that indazole derivatives have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects
Cellular Effects
Indazole derivatives have been shown to have inhibitory effects against human cancer cell lines
Molecular Mechanism
Indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe morpholine moiety is then attached via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, such as transition metals, and solvents that facilitate the reactions. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the indazole or pyrimidine rings .
類似化合物との比較
Similar Compounds
Niraparib: An indazole-containing compound used as an anticancer agent.
Indazole-3-carboxamide: Known for its anti-inflammatory properties.
Pyrimidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of an indazole ring, a pyrimidine ring, and a morpholine moiety. This structural arrangement provides it with distinct pharmacological properties, making it a valuable compound for drug development .
特性
IUPAC Name |
N-(1H-indazol-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(20-12-2-1-11-9-19-21-13(11)7-12)14-8-15(18-10-17-14)22-3-5-24-6-4-22/h1-2,7-10H,3-6H2,(H,19,21)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYVBBAZPWGSTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)
![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)

![2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2370024.png)

![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine](/img/structure/B2370026.png)

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)


![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)



